molecular formula C16H21N3O B6628944 N-[2-[cyclopropyl(ethyl)amino]ethyl]-1H-indole-5-carboxamide

N-[2-[cyclopropyl(ethyl)amino]ethyl]-1H-indole-5-carboxamide

Cat. No.: B6628944
M. Wt: 271.36 g/mol
InChI Key: IRDABRPBBGFNIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[cyclopropyl(ethyl)amino]ethyl]-1H-indole-5-carboxamide, also known as CYT387, is a potent and selective inhibitor of the Janus kinase (JAK) family of enzymes. JAKs are critical components of cytokine signaling pathways, and their dysregulation is implicated in a variety of diseases, including cancer, autoimmune disorders, and inflammatory conditions. CYT387 has shown promise as a therapeutic agent in preclinical studies, and its synthesis, mechanism of action, and potential applications are the focus of

Mechanism of Action

N-[2-[cyclopropyl(ethyl)amino]ethyl]-1H-indole-5-carboxamide exerts its effects by binding to the ATP-binding site of JAK1 and JAK2, thereby inhibiting their kinase activity. This leads to downstream effects on cytokine signaling pathways, including the JAK-STAT pathway, which is critical for the regulation of immune cell function and inflammation. By inhibiting JAK signaling, this compound can modulate the immune response and suppress the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical models. In addition to its effects on JAK signaling, this compound has been shown to inhibit angiogenesis, enhance apoptosis, and modulate the tumor microenvironment. This compound has also been shown to have immunomodulatory effects, including the suppression of T-cell activation and the inhibition of cytokine production by immune cells.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-[cyclopropyl(ethyl)amino]ethyl]-1H-indole-5-carboxamide is its specificity for JAK1/2, which allows for targeted inhibition of cytokine signaling pathways. This specificity also reduces the likelihood of off-target effects and toxicity. However, the potency of this compound may vary depending on the cell type and cytokine environment, and its efficacy may be affected by the presence of mutations in JAK signaling pathways. Additionally, this compound may have limited efficacy in cancers that are driven by other signaling pathways, such as the PI3K/Akt/mTOR pathway.

Future Directions

There are several potential future directions for research on N-[2-[cyclopropyl(ethyl)amino]ethyl]-1H-indole-5-carboxamide. One area of interest is the development of combination therapies that include this compound and other targeted agents or chemotherapy. Another area of focus is the identification of biomarkers that can predict response to this compound and guide patient selection. Additionally, there is interest in exploring the potential of this compound in other disease areas, such as fibrosis and myeloproliferative neoplasms. Finally, the development of next-generation JAK inhibitors with improved potency and selectivity may provide additional therapeutic options for patients.

Synthesis Methods

N-[2-[cyclopropyl(ethyl)amino]ethyl]-1H-indole-5-carboxamide can be synthesized using a multistep process that involves the coupling of an indole-5-carboxylic acid derivative with a cyclopropylamine intermediate. The resulting compound is then subjected to a series of chemical transformations, including amidation and cyclization, to produce the final product. The synthesis of this compound has been described in detail in several publications, and the process is well-established in the field of medicinal chemistry.

Scientific Research Applications

N-[2-[cyclopropyl(ethyl)amino]ethyl]-1H-indole-5-carboxamide has been extensively studied in preclinical models of cancer and autoimmune disease. In vitro and in vivo experiments have demonstrated that this compound inhibits JAK1/2 signaling, leading to decreased proliferation and survival of cancer cells and suppression of immune cell activation. This compound has also been shown to enhance the anti-tumor activity of chemotherapy and radiation therapy, suggesting that it may have potential as a combination therapy in cancer treatment.

Properties

IUPAC Name

N-[2-[cyclopropyl(ethyl)amino]ethyl]-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-2-19(14-4-5-14)10-9-18-16(20)13-3-6-15-12(11-13)7-8-17-15/h3,6-8,11,14,17H,2,4-5,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDABRPBBGFNIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCNC(=O)C1=CC2=C(C=C1)NC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.